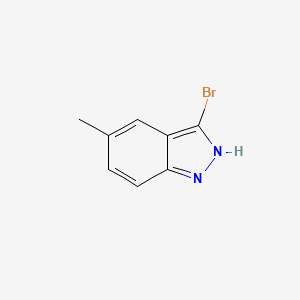

3-Bromo-5-methyl-1H-indazole

Description

3-Bromo-5-methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with bromine at position 3 and a methyl group at position 3. Indazoles are bicyclic aromatic systems with two adjacent nitrogen atoms, making them versatile scaffolds in medicinal chemistry and material science. The bromine atom at position 3 serves as a reactive site for cross-coupling reactions, while the methyl group at position 5 modulates electronic and steric properties.

The methyl substituent likely originates from methyl bromide or similar alkylating agents.

Properties

IUPAC Name |

3-bromo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMSTEPRVSCYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646288 | |

| Record name | 3-Bromo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40598-72-9 | |

| Record name | 3-Bromo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-4-methylphenylhydrazine, cyclization can be induced using a suitable base and solvent system. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-methyl-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and anti-inflammatory drugs.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence physical properties. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents like phenethyl () or cyclopentyl () reduce solubility in polar solvents compared to smaller groups like methyl .

Alkylation Reactions:

- This compound : Likely synthesized via alkylation of 5-methyl-1H-indazole with brominating agents (e.g., NBS) or via direct substitution .

- 5-Bromo-1-ethyl-1H-indazole (3a) : Synthesized in 40% yield using ethyl bromide and Cs₂CO₃ in DMF, with competing N1/N2 alkylation leading to isomer formation .

- 3-Bromo-1-(4-iodobenzyl)-1H-indazole (9) : Achieved via similar alkylation with 4-iodobenzyl bromide, yielding orange solids with >200°C melting points .

Reactivity in Cross-Coupling :

Structural and Spectral Comparisons

NMR Trends:

- Methyl Groups : In 5-Bromo-1-ethyl-1H-indazole (3a), the ethyl group’s CH₃ resonates at δ 1.45 (triplet), while methyl groups in this compound would likely appear upfield (~δ 2.3–2.5) due to reduced electron-withdrawing effects .

- Aromatic Protons : Bromine’s deshielding effect shifts adjacent aromatic protons downfield. For example, in 5-Bromo-3-chloro-1H-indazole, protons near bromine resonate at δ 7.77–7.81 .

IR and Mass Spectrometry:

Biological Activity

3-Bromo-5-methyl-1H-indazole is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈BrN₃ and a molecular weight of 228.08 g/mol. The presence of the bromine atom and the methyl group in the indazole structure contributes to its unique reactivity and biological profile.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting various cancer cell lines. Notably, it has shown effectiveness against:

- Breast Cancer: In vitro studies demonstrated that the compound can induce apoptosis in MCF-7 breast cancer cells, leading to reduced cell viability.

- Lung Cancer: The compound has been reported to inhibit the proliferation of A549 lung cancer cells through cell cycle arrest mechanisms.

Table 1 summarizes the anticancer activity against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest |

| HeLa | 10 | Inhibition of proliferation |

2. Anti-inflammatory Effects

This compound has been identified as an anti-inflammatory agent . It inhibits key inflammatory pathways, including:

- NF-kB Pathway: The compound downregulates the expression of pro-inflammatory cytokines.

- COX Enzymes: It reduces cyclooxygenase (COX) activity, which is pivotal in inflammatory responses.

A study demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

3. Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects . It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Kinases: The compound acts on specific kinases involved in cell signaling pathways, crucial for cancer cell survival and proliferation.

- Modulation of Gene Expression: It influences the transcriptional activity of genes associated with apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of this compound in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving treatment exhibited decreased joint swelling and pain, highlighting its therapeutic potential in inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.